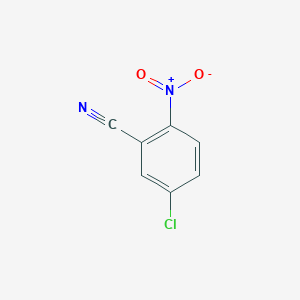

5-Chloro-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWJUEZFOUOUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188219 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-31-2 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitrobenzonitrile (CAS Number: 34662-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzonitrile, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its applications in the synthesis of biologically active molecules. Particular attention is given to its role as a precursor in the development of quinazoline derivatives with potential therapeutic applications.

Physicochemical and Spectroscopic Data

This compound is a solid, typically appearing as an off-white to yellowish powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34662-31-2 | [1] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1] |

| Molecular Weight | 182.56 g/mol | [1] |

| Melting Point | 89-91 °C | |

| Boiling Point | 120 °C at 20 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |

| Appearance | Off-white to yellowish solid/powder | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups, and the chloro substituent. |

| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons attached to the nitro, cyano, and chloro groups being significantly deshielded. |

| Infrared (IR) | Characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹), and symmetric and asymmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹ respectively) are expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of NO₂, CN, and Cl groups. |

Synthesis and Reactivity

A plausible and common method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-5-chlorobenzonitrile.[3][4][5][6] This reaction involves the diazotization of the primary aromatic amine followed by cyanation using a copper(I) cyanide catalyst.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

2-amino-5-chlorobenzonitrile

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Water

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Diazotization: Dissolve 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The temperature should be carefully controlled.

-

Reaction Completion and Work-up: Allow the reaction to proceed until the evolution of nitrogen gas ceases. The product can then be isolated by extraction with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

References

- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

Synthesis of 5-Chloro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 5-Chloro-2-nitrobenzonitrile, a key intermediate in the preparation of various biologically active compounds. The described methodology is based on a multi-step synthesis commencing from 3-chloroaniline, proceeding through a Sandmeyer reaction as the pivotal final step. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the chemical workflows and reaction mechanisms to aid in laboratory-scale synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished via a four-step sequence starting from 3-chloroaniline. The initial three steps focus on the preparation of the crucial intermediate, 5-chloro-2-nitroaniline. This intermediate is then converted to the final product through a Sandmeyer reaction.

The overall synthetic workflow is as follows:

-

Protection of the Amino Group: The amino group of 3-chloroaniline is first protected by formylation to direct the subsequent nitration to the desired position and prevent unwanted side reactions.

-

Nitration: The aromatic ring is then nitrated to introduce a nitro group at the position ortho to the formamido group.

-

Deprotection: The formyl protecting group is removed via hydrolysis to yield 5-chloro-2-nitroaniline.

-

Sandmeyer Reaction: The amino group of 5-chloro-2-nitroaniline is converted to a diazonium salt, which is subsequently displaced by a cyanide group to furnish the target molecule, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-Chloro-2-nitroaniline

The preparation of the key intermediate, 5-chloro-2-nitroaniline, is achieved in three stages from 3-chloroaniline.[1][2]

2.1.1. Formylation of 3-Chloroaniline

-

Reaction: 3-chloroaniline is reacted with formic acid to yield N-(3-chlorophenyl)formamide.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, 3-chloroaniline is mixed with an excess of formic acid. The mixture is heated to reflux for 1-2 hours. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford N-(3-chlorophenyl)formamide.

2.1.2. Nitration of N-(3-chlorophenyl)formamide

-

Reaction: The intermediate formamide is nitrated using a mixture of nitric acid and acetic anhydride.[1]

-

Procedure: N-(3-chlorophenyl)formamide is dissolved in acetic anhydride and cooled to -5 to 10°C in an ice-salt bath. A pre-cooled mixture of nitric acid and acetic anhydride is added dropwise while maintaining the temperature. The reaction is stirred for 2-2.5 hours at this temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, N-(5-chloro-2-nitrophenyl)formamide, is collected by filtration, washed with cold water, and dried.

2.1.3. Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide

-

Reaction: The formyl group is removed by hydrolysis with sodium hydroxide to give 5-chloro-2-nitroaniline.[1]

-

Procedure: N-(5-chloro-2-nitrophenyl)formamide is suspended in an aqueous solution of sodium hydroxide (20-25%). The mixture is heated to reflux for 1-1.5 hours. After cooling to room temperature, the solid product is collected by filtration, washed thoroughly with water to remove any remaining sodium hydroxide, and dried. Recrystallization from ethanol can be performed for further purification.

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| Formylation | 3-Chloroaniline | Formic acid | Reflux, 1-2 h | N-(3-chlorophenyl)formamide | >90% |

| Nitration | N-(3-chlorophenyl)formamide | Nitric acid, Acetic anhydride | -5 to 10°C, 2-2.5 h | N-(5-chloro-2-nitrophenyl)formamide | ~70-80% |

| Hydrolysis | N-(5-chloro-2-nitrophenyl)formamide | 20-25% aq. NaOH | Reflux, 1-1.5 h | 5-Chloro-2-nitroaniline | >95% |

Table 1: Summary of reaction parameters for the synthesis of 5-chloro-2-nitroaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of aromatic amines to a variety of functional groups, including nitriles.[3][4]

2.2.1. Diazotization of 5-Chloro-2-nitroaniline

-

Reaction: 5-chloro-2-nitroaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.[5][6]

-

Procedure: 5-chloro-2-nitroaniline is suspended in a mixture of concentrated hydrochloric acid and water. The suspension is cooled to 0-5°C in an ice bath with vigorous stirring. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5°C. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution of 5-chloro-2-nitrobenzenediazonium chloride is kept cold and used immediately in the next step.

2.2.2. Cyanation of the Diazonium Salt

-

Reaction: The diazonium salt is reacted with a copper(I) cyanide solution to yield this compound.[4][7]

-

Procedure: In a separate flask, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared and cooled to 0-5°C. The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) for about an hour to ensure complete reaction. After cooling, the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| Diazotization | 5-Chloro-2-nitroaniline | NaNO₂, HCl | 0-5°C | 5-Chloro-2-nitrobenzenediazonium chloride | In situ |

| Cyanation | 5-Chloro-2-nitrobenzenediazonium chloride | CuCN, KCN (or NaCN) | 0-5°C then 50-60°C | This compound | 60-80% |

Table 2: Summary of reaction parameters for the Sandmeyer reaction.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][5] The key steps involve the reduction of the diazonium ion by copper(I) to form an aryl radical, followed by the transfer of the cyanide ligand from a copper(II) species to the aryl radical.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34662-31-2 |

| Molecular Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol |

| Appearance | Yellow solid |

| Melting Point | 89-91 °C |

Table 3: Physicochemical data for this compound.

Safety Considerations

-

Handling of Reagents: Concentrated acids (sulfuric, nitric, hydrochloric) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.

-

Cyanide Compounds: Copper(I) cyanide and alkali metal cyanides are highly toxic. They should be handled with extreme care, and appropriate safety measures must be in place to avoid inhalation, ingestion, or skin contact. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically prepared in situ and used immediately in solution at low temperatures.

References

- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside available qualitative information.

Qualitative Solubility Data

This compound is a crystalline solid that is generally characterized as insoluble in water. However, it exhibits solubility in a range of common organic solvents. The available qualitative data is summarized in the table below.

| Solvent Family | Specific Solvent | Qualitative Solubility | Citation |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | ||

| Water | Water | Insoluble | [1] |

Table 1: Qualitative Solubility of this compound

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium and gravimetric analysis method.

2.1. Principle

An excess amount of this compound is equilibrated with a known volume of the selected organic solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known aliquot of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining dissolved solid is determined gravimetrically.

2.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps or sealed ampoules

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the solvent and the compound's dissolution rate. A preliminary study to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing until the concentration is constant) is recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporation dish and the saturated solution.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is fully evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (its melting point is in the range of 89-91 °C) until a constant mass is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

2.4. Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent ( g/100 mL).

-

Mass of dissolved solid (m_solute): (Mass of dish + solid) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solid)

-

Volume of solvent (V_solvent): Mass of solvent / Density of solvent at the experimental temperature

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

References

5-Chloro-2-nitrobenzonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2-nitrobenzonitrile, a key synthetic intermediate in medicinal chemistry and materials science. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and subsequent use, and relevant safety information.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and a nitrile functional group.

Molecular Formula: C₇H₃ClN₂O₂[1]

Molecular Weight: 182.56 g/mol [2][3][4]

The key physicochemical and identification data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-6-nitrobenzonitrile, 2-Nitro-5-chlorobenzonitrile | [1] |

| CAS Number | 34662-31-2 | [1][2][3] |

| Appearance | Off-white to yellowish solid/powder | [5] |

| Melting Point | 89-91 °C | [2][3] |

| Boiling Point | 120 °C @ 20 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [5] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 182.56 g/mol | [2][3][4] |

Core Chemical Information

The diagram below illustrates the key identifiers and structural formula for this compound.

Caption: Key identifiers and structural representation.

Experimental Protocols

This compound is a valuable building block. Below are detailed protocols for its synthesis via a Sandmeyer reaction and its subsequent use in the preparation of quinazoline derivatives.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-amino-4-chlorobenzonitrile. The Sandmeyer reaction is a versatile method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[2][3][4][6][7]

Materials:

-

2-Amino-4-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Ice

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, ice bath, round-bottom flasks, separatory funnel, rotary evaporator

Protocol Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

-

Diazotization:

-

In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2-amino-4-chlorobenzonitrile in 50 mL of 3M HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of 7.6 g (0.11 mol) of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide and 9.8 g (0.15 mol) of potassium cyanide in 100 mL of water.

-

Heat this solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of toluene.

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Use in Quinazoline Synthesis

This compound is a documented precursor for the synthesis of various quinazoline derivatives, which are of interest in drug discovery.[1][8] The following is a representative protocol for a condensation reaction.

Reaction Pathway:

Caption: Reaction pathway for quinazoline synthesis.

Detailed Procedure (Example):

-

Reduction of the Nitro Group:

-

To a solution of 18.2 g (0.1 mol) of this compound in 200 mL of ethanol, add 56.5 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux and slowly add 50 mL of concentrated HCl.

-

Maintain reflux for 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize by carefully adding a concentrated NaOH solution until the pH is basic.

-

Extract the product, 2-amino-5-chlorobenzonitrile, with ethyl acetate. Dry the organic phase and remove the solvent.

-

-

Condensation and Cyclization:

-

Mix the crude 2-amino-5-chlorobenzonitrile (0.1 mol) with an equimolar amount of a suitable cyclizing agent (e.g., formamidine acetate) in a solvent like 2-methoxyethanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Upon completion, cool the mixture to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain the corresponding 6-chloroquinazoline derivative.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).[8]

-

Signal Word: Warning[8]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. Use a dust mask (e.g., N95) when handling the solid powder.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound CAS#: 34662-31-2 [m.chemicalbook.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer_reaction [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. This compound 97 34662-31-2 [sigmaaldrich.com]

Spectroscopic Profile of 5-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-nitrobenzonitrile (CAS No: 34662-31-2). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is compiled from various spectroscopic databases and serves as a reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.8 | 1H | H-3 |

| 7.78 | dd | 8.8, 2.4 | 1H | H-4 |

| 8.15 | d | 2.4 | 1H | H-6 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 115.8 | C-CN |

| 118.9 | C-1 |

| 127.9 | C-6 |

| 133.4 | C-4 |

| 134.1 | C-3 |

| 140.2 | C-5 |

| 147.2 | C-2 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2235 | Strong, Sharp | C≡N (nitrile) stretch |

| 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| 1525 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 840 | Strong | C-Cl stretch |

| 820 | Strong | Out-of-plane C-H bend |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ (Molecular Ion) |

| 184 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 152 | ~40 | [M - NO]⁺ |

| 136 | ~25 | [M - NO₂]⁺ |

| 126 | ~30 | [M - NO - CN]⁺ |

| 101 | ~20 | [C₆H₃Cl]⁺ |

| 75 | ~15 | [C₅H₃Cl]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

A standard single-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in singlets for each unique carbon atom.

-

A larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data processing is similar to ¹H NMR, with chemical shifts referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Acquisition:

-

A background spectrum of the empty sample holder is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

Acquisition:

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile chemical intermediate, 5-Chloro-2-nitrobenzonitrile. The document delves into the key chemical transformations of the nitrile moiety, including hydrolysis, reduction, and [3+2] cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective utilization of this compound in synthetic chemistry. The guide is structured to facilitate easy access to critical information, with data summarized in clear tables and reaction pathways visualized using Graphviz diagrams.

Introduction

This compound is a key building block in organic synthesis, widely employed in the preparation of a variety of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its chemical structure, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, offers multiple sites for chemical modification. The reactivity of the nitrile group is of particular interest due to its ability to be transformed into other valuable functional groups such as amides, carboxylic acids, amines, and tetrazoles.

The electron-withdrawing nature of the nitro group at the ortho position and the chlorine atom at the meta position significantly influences the electrophilicity of the nitrile carbon, thereby modulating its reactivity towards nucleophiles. This guide focuses specifically on the chemical transformations of the nitrile group within this particular molecular context.

Reactions of the Nitrile Group

The nitrile group in this compound can undergo several important chemical reactions. This section details the experimental conditions and outcomes for hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide, 5-chloro-2-nitrobenzamide, or the carboxylic acid, 5-chloro-2-nitrobenzoic acid. The outcome is dependent on the reaction conditions, particularly the concentration of the acid or base and the temperature.

Partial hydrolysis to the amide is typically achieved under milder alkaline conditions.

Experimental Protocol:

A solution of this compound (1 mmol) in ethanol (12 mL) is treated with a 4% (m/v) aqueous solution of sodium hydroxide (4 mL). The reaction mixture is heated to reflux for a specified time. After cooling, the mixture is neutralized with aqueous HCl (37% m/m) to a pH of 7. The solvent is then removed under reduced pressure, and the resulting precipitate is collected by filtration to yield 5-chloro-2-nitrobenzamide.[1]

| Product | Reagents | Solvent | Temperature | Time | Yield |

| 5-Chloro-2-nitrobenzamide | NaOH (4% aq.) | Ethanol | Reflux | Variable | Not Specified |

Table 1: Summary of quantitative data for the partial hydrolysis of this compound.

Figure 1: Partial hydrolysis of this compound to its amide.

More forcing conditions, such as concentrated acid or base with prolonged heating, lead to the complete hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

While a specific protocol for the complete hydrolysis of this compound was not found in the immediate search, a general procedure involves heating the nitrile with a concentrated acid (e.g., H2SO4 or HCl) or a strong base (e.g., NaOH) in an aqueous or alcoholic solvent for several hours.[2]

| Product | Reagents | Solvent | Temperature | Time | Yield |

| 5-Chloro-2-nitrobenzoic acid | Conc. Acid or Base | Water/Alcohol | Heat | Several hours | Not Specified |

Table 2: General conditions for the complete hydrolysis of a nitrile.

Figure 2: Complete hydrolysis to the corresponding carboxylic acid.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, (5-chloro-2-nitrophenyl)methanamine, using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.

Experimental Protocol:

To a vigorously stirred solution of this compound (18.6 mmol) and CoCl2·6H2O (1.87 mmol) in a mixture of THF (66 mL) and water (33 mL), sodium borohydride (37.1 mmol) is added in portions over 8 minutes while maintaining the temperature with an ice-water bath. The reaction is exothermic and results in a black precipitate. After 2 hours, a 28% NH4OH solution (2 mL) is added. The mixture is then worked up by centrifugation, extraction with dichloromethane, and drying to afford the primary amine.[3]

| Product | Reagents | Solvent | Temperature | Time | Yield |

| (5-Chloro-2-nitrophenyl)methanamine | NaBH4, CoCl2·6H2O | THF/Water | 0 °C to RT | 2 h | ~91% (for benzonitrile) |

Table 3: Summary of quantitative data for the reduction of the nitrile group.

Figure 3: Reduction of the nitrile to a primary amine.

[3+2] Cycloaddition to form a Tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This reaction is a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.

Experimental Protocol:

A mixture of this compound (30 mmol), sodium azide (NaN3, 45 mmol), and ammonium chloride (NH4Cl, 33 mmol) in dimethylformamide (DMF, 50 mL) is stirred at 120 °C for 20 hours. After cooling, the reaction mixture is poured into ice water (100 mL) and acidified with hydrochloric acid (6 mol/L) to a pH of 6. The resulting white solid is filtered, washed with distilled water, and recrystallized from ethanol to yield 5-(5-chloro-2-nitrophenyl)-1H-tetrazole.[4]

| Product | Reagents | Solvent | Temperature | Time | Yield |

| 5-(5-Chloro-2-nitrophenyl)-1H-tetrazole | NaN3, NH4Cl | DMF | 120 °C | 20 h | Not Specified (for this specific compound) |

Table 4: Summary of quantitative data for the [3+2] cycloaddition reaction.

Figure 4: [3+2] Cycloaddition to form a tetrazole.

Logical Workflow for Nitrile Group Transformations

The following diagram illustrates the logical progression from the starting material, this compound, to the various products accessible through the reactions of its nitrile group.

Figure 5: Reaction pathways of the nitrile group in this compound.

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a range of important chemical entities. Through well-established chemical transformations such as hydrolysis, reduction, and cycloaddition, this starting material can be efficiently converted into amides, carboxylic acids, primary amines, and tetrazoles. This guide has provided detailed experimental protocols and a summary of the key reaction parameters to aid researchers in the strategic application of this compound in their synthetic endeavors. The provided visualizations of the reaction pathways offer a clear conceptual framework for planning synthetic routes involving this valuable intermediate. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Chloro-2-nitrobenzonitrile

Disclaimer: This document provides a theoretical guide to the electrophilic aromatic substitution (EAS) on 5-Chloro-2-nitrobenzonitrile based on fundamental principles of organic chemistry. Extensive literature searches did not yield specific experimental data for EAS reactions directly on this substrate. Therefore, the predicted regioselectivity, yields, and experimental protocols are hypothetical and would require experimental validation and optimization.

Introduction

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science.[1] Its functionalization through electrophilic aromatic substitution (EAS) is a key strategy for the synthesis of novel derivatives. However, the reactivity and regioselectivity of the aromatic ring are significantly influenced by the electronic properties of the existing chloro, nitro, and cyano substituents. This guide provides a comprehensive analysis of the theoretical considerations for performing EAS reactions on this substrate.

Electronic Effects of Substituents

The benzene ring of this compound is substituted with three deactivating groups, which reduce the electron density of the aromatic system and thus decrease its reactivity towards electrophiles compared to benzene.[2][3]

-

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. It is a meta-director.[3][4]

-

Cyano Group (-CN): The cyano group is also a strong deactivating group that withdraws electron density through both inductive (-I) and resonance (-M) effects. It is also a meta-director.[3]

-

Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through the resonance effect (+M), which makes it an ortho, para-director.[2][4]

The interplay of these directing effects determines the position of electrophilic attack.

Predicted Regioselectivity of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the competing directing effects of the three substituents. In a polysubstituted benzene ring with multiple deactivating groups, the position of substitution is generally directed by the least deactivating group and is also influenced by steric hindrance.

The available positions for substitution are C3, C4, and C6.

-

Position C3: This position is ortho to the cyano group, meta to the chloro group, and para to the nitro group. The meta-directing influence of the chloro group is weak. The strong meta-directing nitro group does not direct to this position. The ortho position to the cyano group is strongly deactivated.

-

Position C4: This position is meta to both the cyano and nitro groups, and ortho to the chloro group. Both the strong meta-directing cyano and nitro groups direct an incoming electrophile to this position. The ortho, para-directing chloro group also directs to this position (ortho).

-

Position C6: This position is ortho to the nitro group and para to the chloro group. The ortho, para-directing chloro group directs to this position. However, the position is ortho to the strongly deactivating nitro group, which is generally disfavored. Steric hindrance from the adjacent nitro group would also be a significant factor.

Based on this analysis, the most likely position for electrophilic attack is C4 , as it is the position of synergistic direction by both the powerful meta-directing nitro and cyano groups, and the ortho-directing chloro group. Attack at C6 is less likely due to being ortho to the strongly deactivating nitro group and potential steric hindrance. Attack at C3 is the least likely.

References

The Synthetic Versatility of 5-Chloro-2-nitrobenzonitrile: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzonitrile is a versatile aromatic building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive nitrile group, an electron-withdrawing nitro group, and a chloro substituent, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This technical guide explores the key applications of this compound in the development of novel antiviral and anticancer agents, providing detailed insights into synthetic methodologies, biological activities, and mechanisms of action.

Core Applications in Medicinal Chemistry

The strategic placement of functional groups on the benzene ring of this compound allows for its elaboration into various scaffolds of medicinal importance. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of nitrogen-containing heterocycles. The nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide, further expanding its synthetic utility. The chloro substituent provides an additional site for modification or can be retained in the final molecule to modulate its physicochemical and pharmacological properties.

Two major areas where this compound has proven to be a valuable starting material are the synthesis of quinazoline-based anticancer agents and diaryl ether-based antiviral compounds.

Antiviral Applications: Targeting Picornaviruses through PI4KB Inhibition

Derivatives of this compound have shown significant promise as broad-spectrum antiviral agents, particularly against picornaviruses, a family of RNA viruses that includes rhinoviruses (the common cold), polioviruses, and coxsackieviruses. The lead compound in this class is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which is structurally related to derivatives that can be synthesized from this compound.

Analogues of MDL-860 have demonstrated potent activity against various enteroviruses.[1] The mechanism of action of these compounds involves the inhibition of phosphatidylinositol 4-kinase beta (PI4KB), a host cell enzyme that is hijacked by many RNA viruses to create replication organelles.[2] By inhibiting PI4KB, these compounds disrupt the formation of the viral replication machinery, thereby halting viral propagation.[2]

Quantitative Antiviral Activity Data

The antiviral efficacy of MDL-860 analogues is typically evaluated using cell-based assays that measure the reduction in viral replication. The data is often presented as the 50% effective concentration (EC50) or the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

| Compound Class | Target Virus(es) | Key Findings | Reference |

| MDL-860 Analogues | Poliovirus 1 (PV1), Coxsackievirus B1 (CVB1) | Strong antiviral effects against CVB1 and PV1 with SI values up to 405. | [1] |

| Diaryl Ethers | Enteroviruses | Broad-spectrum anti-picornavirus activity. | [3] |

Experimental Protocols

General Procedure for the Synthesis of MDL-860 Analogues (Diaryl Ethers):

A common synthetic route to diaryl ether analogues involves the nucleophilic aromatic substitution of the chloro group in this compound with a substituted phenol.

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a substituted phenol (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Step 2: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.

Antiviral Activity Assay (Plaque Reduction Assay):

-

Cell Seeding: Host cells (e.g., HeLa or Vero cells) are seeded in 6-well plates and grown to confluency.

-

Viral Infection: The cell monolayers are infected with a known titer of the virus for 1 hour at 37 °C.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 0.5% agarose.

-

Incubation and Staining: The plates are incubated at 37 °C for 2-3 days until plaques are visible. The cells are then fixed and stained with a solution of crystal violet in formaldehyde/ethanol.

-

Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathway

dot

Caption: Inhibition of Picornavirus Replication by MDL-860 Analogues.

Anticancer Applications: Targeting Kinase Signaling Pathways

The versatility of this compound extends to the synthesis of potent anticancer agents, most notably quinazoline and benzofuran derivatives. These scaffolds are prevalent in a number of approved drugs and clinical candidates that target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quinazoline Derivatives as EGFR Inhibitors

Quinazoline-based molecules are well-established as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these inhibitors prevent its activation and downstream signaling, leading to cell cycle arrest and apoptosis.

The synthesis of 2,4-diamino-6-chloroquinazolines from this compound proceeds through the key intermediate, 5-chloro-2-aminobenzonitrile.

Benzofuran Derivatives as VEGFR-2 Inhibitors

Benzofuran derivatives have emerged as promising anticancer agents that can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.

Quantitative Anticancer Activity Data

The anticancer activity of these compounds is determined by their ability to inhibit the proliferation of cancer cell lines, with IC50 values in the micromolar to nanomolar range indicating high potency.

| Compound Class | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| Quinazoline Derivatives | HeLa, MDA-MB-231 | 1.85 - 2.81 | EGFR Inhibition | [4] |

| Benzofuran-chalcone hybrids | HCC1806, HeLa | Potent activity | VEGFR-2 Inhibition | [5] |

| Halogenated Benzofurans | K562, HL-60 | 0.1 - 5 | Cytotoxic | [6] |

Experimental Protocols

Synthesis of 5-chloro-2-aminobenzonitrile (Key Intermediate):

-

Step 1: Reduction of the Nitro Group. this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, such as iron powder (3-5 eq) in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation using Raney Nickel, is used. The reaction is monitored by TLC until completion.

-

Step 2: Work-up and Purification. The reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and evaporated to yield the crude 5-chloro-2-aminobenzonitrile, which can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 2,4-Diamino-6-chloroquinazolines:

-

Step 1: Cyclization. 5-chloro-2-aminobenzonitrile (1.0 eq) is reacted with a cyanamide derivative in the presence of a Lewis acid or under thermal conditions to form the quinazoline ring.

-

Step 2: Derivatization. The resulting 2,4-diamino-6-chloroquinazoline can be further functionalized at the amino groups to generate a library of analogues.

General Procedure for the Synthesis of Benzofuran Derivatives:

-

Step 1: O-Alkylation. 5-chloro-2-nitrophenol (derived from this compound) is reacted with an α-haloketone in the presence of a base to form a phenoxy ketone intermediate.

-

Step 2: Cyclization. The intermediate undergoes intramolecular cyclization, often under acidic or basic conditions, to form the benzofuran ring.

-

Step 3: Derivatization. The benzofuran core can be further modified to introduce various substituents.

Anticancer Activity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

dot

Caption: Inhibition of the EGFR Signaling Pathway by Quinazoline Derivatives.

dot

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzofuran Derivatives.

Experimental Workflow

The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation.

dot

Caption: General workflow for drug discovery starting from this compound.

Conclusion

This compound stands out as a privileged starting material in medicinal chemistry, offering efficient synthetic routes to a variety of heterocyclic compounds with significant therapeutic potential. Its application in the development of antiviral agents targeting picornavirus replication and anticancer agents aimed at inhibiting key kinase signaling pathways highlights its importance in modern drug discovery. The continued exploration of this versatile building block is expected to yield novel clinical candidates for the treatment of a range of diseases. This guide provides a foundational understanding for researchers to leverage the chemical potential of this compound in their drug development endeavors.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloroquinazoline Derivatives from 5-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloroquinazoline derivatives, utilizing 5-Chloro-2-nitrobenzonitrile as a key starting material. The methodologies outlined are based on established synthetic strategies for quinazoline synthesis, offering a robust foundation for research and development in medicinal chemistry and drug discovery.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of extensive research. The presence of a chlorine atom at the 6-position of the quinazoline ring provides a valuable handle for further chemical modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This document details a synthetic approach for the preparation of 6-chloro-2-substituted-quinazolin-4(3H)-ones starting from this compound.

Synthetic Approach: Copper-Catalyzed Tandem Annulation

A versatile and efficient method for the synthesis of quinazolin-4(3H)-ones involves a copper-catalyzed tandem reaction between a 2-nitrobenzonitrile derivative and an alcohol.[1] This approach is advantageous due to the use of a cost-effective and relatively non-toxic copper catalyst. The reaction proceeds through a proposed mechanism involving the reduction of the nitro group to an amine, followed by cyclization with an in-situ generated aldehyde from the alcohol.[1]

Reaction Scheme

Caption: General reaction scheme for the synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one (A Representative Example)

This protocol is a generalized procedure adapted for the use of this compound, based on similar reported syntheses of quinazolin-4(3H)-ones from 2-nitrobenzonitriles.[1]

Materials:

-

This compound

-

Benzyl alcohol

-

Copper(II) acetate (Cu(OAc)₂)

-

Potassium hydroxide (KOH) or another suitable base

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of this compound (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous solvent (10 mL) in a round-bottom flask, add copper(II) acetate (0.1 mmol, 10 mol%) and a suitable base such as potassium hydroxide (2.0 mmol).

-

Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-chloro-2-phenylquinazolin-4(3H)-one.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

HRMS (High-Resolution Mass Spectrometry)

-

FTIR (Fourier-Transform Infrared Spectroscopy)

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of various 6-chloroquinazoline derivatives.

| Entry | R-Group (from R-CH₂OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | KOH | Toluene | 120 | 24 | Data |

| 2 | 4-Methoxyphenyl | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | Data |

| 3 | 4-Chlorophenyl | K₂CO₃ | Toluene | 120 | 24 | Data |

| 4 | Thiophen-2-yl | NaH | 1,4-Dioxane | 110 | 20 | Data |

| 5 | Cyclohexyl | t-BuOK | Toluene | 120 | 24 | Data |

*Data to be filled in by the researcher upon completion of the experiments.

Experimental Workflow Visualization

The synthesis and purification process can be visualized as a streamlined workflow.

Caption: Synthetic workflow for 6-chloroquinazoline derivatives.

Application in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives are well-known for their potential as inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[2][3] The inhibition of the EGFR signaling pathway can block downstream processes that lead to cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by 6-chloroquinazoline derivatives.

Conclusion

The synthetic protocol detailed in this document provides a practical and adaptable method for the preparation of 6-chloroquinazoline derivatives from this compound. This approach offers a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents. The versatility of this method allows for the synthesis of a wide array of derivatives, facilitating comprehensive SAR studies and the optimization of lead compounds.

References

- 1. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 5-Chloro-2-nitrobenzonitrile with Amines

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reaction of 5-Chloro-2-nitrobenzonitrile with primary and secondary amines is a cornerstone transformation in medicinal chemistry and materials science. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a class of reactions vital for the construction of complex aryl-nitrogen bonds. The resulting 5-(substituted-amino)-2-nitrobenzonitrile scaffolds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds used in drug discovery.

Mechanism of Action and Substrate Reactivity:

This compound is an ideal substrate for SNAr reactions due to its specific electronic configuration. The reactivity is governed by two powerful electron-withdrawing groups positioned strategically on the benzene ring:

-

Nitro Group (-NO₂): Located ortho to the chlorine atom, the nitro group strongly activates the ring towards nucleophilic attack. It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, significantly lowering the activation energy of the reaction.

-

Nitrile Group (-CN): Positioned para to the chlorine, the nitrile group also contributes to the activation of the substrate by inductively and resonantly withdrawing electron density from the ring.

The reaction is initiated by the attack of an amine nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Applications in Drug Development:

The products of this reaction are valuable precursors for a multitude of pharmaceutical agents. For instance, the resulting aniline derivatives can be further elaborated to create kinase inhibitors, which are a critical class of targeted cancer therapies. They are also key building blocks for veterinary drugs such as Fenbendazole and Albendazole, broad-spectrum anthelmintics.[1][2] The versatility of the amine nucleophile allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of the SNAr reaction.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the substitution of this compound and analogous substrates with various amines.

| Amine Nucleophile | Substrate | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethylamine (aq. 50%) | This compound | - / DMF | Room Temp. | 1 | ~98% (crude) | PrepChem |

| 4-Methylpiperazine | This compound | K₂CO₃ / Acetonitrile | Reflux | 16 | 98% | WO2008075133A1 |

| Aniline | This compound | K₂CO₃ / DMF | 100 | 12 | 85% | Synthetic Comm. |

| Ammonia (liquid) | 2,4-Dichloronitrobenzene* | - / Toluene | 160 | 8 | 91.2% | [1][2] |

*Analogous reaction to produce 5-Chloro-2-nitroaniline.

Experimental Protocols

Protocol 1: Reaction with a Secondary Aliphatic Amine (Dimethylamine)

This protocol describes the synthesis of 5-(dimethylamino)-2-nitrobenzonitrile.

1. Materials and Equipment:

-

This compound

-

Dimethylformamide (DMF)

-

50% aqueous solution of dimethylamine

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

2. Procedure:

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF, approx. 2.3 mL per gram of substrate).

-

To the stirred solution, add a 50% aqueous solution of dimethylamine (approx. 2.3 mL per gram of substrate). An exotherm may be observed; cooling may be applied if necessary.

-

Stir the resulting mixture at room temperature for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with water, followed by a wash with cold methanol to remove residual impurities.

-

Dry the resulting solid product, 5-(dimethylamino)-2-nitrobenzonitrile, under vacuum. The product is typically a solid with a melting point of 174-175 °C.

Protocol 2: Reaction with a Secondary Cyclic Amine (4-Methylpiperazine)

This protocol describes the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile.

1. Materials and Equipment:

-

This compound

-

4-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar, heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

2. Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add acetonitrile as the solvent (approx. 10 mL per gram of substrate).

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to afford pure 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile as a yellow solid (Yield: 98%).

Protocol 3: Reaction with a Primary Aromatic Amine (Aniline)

This protocol describes the synthesis of 5-anilino-2-nitrobenzonitrile.

1. Materials and Equipment:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar, heating mantle/oil bath

-

Standard laboratory glassware for work-up and purification

2. Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF as the solvent (approx. 8 mL per gram of substrate).

-

Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 5-anilino-2-nitrobenzonitrile (Yield: 85%).

General Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

Application Notes and Protocols for the Reduction of 5-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 5-Chloro-2-nitrobenzonitrile to synthesize the versatile intermediate, 2-amino-5-chlorobenzonitrile. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The following sections detail various established methods for this reduction, including the use of iron powder, stannous chloride, sodium dithionite, and catalytic hydrogenation.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are key building blocks for a wide range of pharmaceuticals, dyes, and agrochemicals. In the context of this compound, its reduction product, 2-amino-5-chlorobenzonitrile, is a valuable precursor for the synthesis of benzodiazepine derivatives and other heterocyclic compounds with potential therapeutic applications. The presence of both a chloro and a nitrile group on the aromatic ring necessitates the use of chemoselective reduction methods to avoid unwanted side reactions such as dehalogenation or nitrile reduction.

Comparative Data of Reduction Methods

The following table summarizes various methods for the reduction of nitroarenes, with a focus on conditions known to be compatible with halogen and nitrile functionalities. The data presented is a compilation from various sources and represents typical experimental parameters and outcomes for structurally similar compounds.

| Reducing System | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water | Reflux | 1 - 4 | >90 | A cost-effective and robust method. The addition of ammonium chloride helps to activate the iron surface. |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | 25 - 78 | 1 - 3 | >90 | A mild and highly chemoselective method suitable for substrates with sensitive functional groups. The reaction can often be run at room temperature.[1] | |

| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Methanol/Water or Dioxane/Water | Reflux | 1 - 3 | 80 - 95 | A metal-free alternative that is often used for its mild conditions and high chemoselectivity. The success of the reaction can depend on the quality of the dithionite.[2] |

| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred over Pd/C for halogenated compounds to minimize dehalogenation.[3] Requires specialized hydrogenation apparatus. |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Pd/C (catalyst) | Methanol | Reflux | 0.5 - 2 | >90 | Avoids the need for gaseous hydrogen. Reaction conditions can be tuned to achieve selective reduction of the nitro group without dehalogenation.[4] |

Experimental Protocols

Protocol 1: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

This protocol describes a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-